2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6/c1-11-15(17)16(21-12(2)20-11)23-7-5-22(6-8-23)14-9-13(10-18)3-4-19-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSZSTMGZMDQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
A Hantzsch-like synthesis employs β-keto esters, fluorinated aldehydes, and urea derivatives. For example, ethyl 3-fluoroacetoacetate reacts with 2,4-pentanedione and urea under acidic conditions to yield 5-fluoro-2,6-dimethylpyrimidin-4-ol. Subsequent chlorination using phosphorus oxychloride (POCl₃) generates 4-chloro-5-fluoro-2,6-dimethylpyrimidine, a key intermediate.
Table 1: Cyclocondensation Reaction Conditions
| Reactant | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-fluoroacetoacetate | Ethanol | HCl | 80 | 65 |
| 2,4-Pentanedione | Ethanol | HCl | 80 | 65 |
| Urea | Ethanol | HCl | 80 | 65 |
Direct Fluorination
Alternative routes involve fluorination of 5-hydroxypyrimidine derivatives using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). For instance, 5-hydroxy-2,6-dimethylpyrimidin-4-one treated with DAST in dichloromethane at 0°C yields the 5-fluoro analog.
Piperazine Functionalization
The piperazine linker is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
SNAr with 4-Chloropyrimidine
4-Chloro-5-fluoro-2,6-dimethylpyrimidine reacts with piperazine in dimethylformamide (DMF) at 80°C, catalyzed by potassium carbonate (K₂CO₃), to form 4-(piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine. Excess piperazine ensures mono-substitution.
Table 2: Piperazine Substitution Conditions
| Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloro-5-fluoro-2,6-dimethylpyrimidine | DMF | K₂CO₃ | 80 | 12 | 78 |
Buchwald-Hartwig Amination
For enhanced regioselectivity, palladium-catalyzed coupling employs 4-bromo-5-fluoro-2,6-dimethylpyrimidine, piperazine, and Pd(OAc)₂/Xantphos in toluene at 100°C. This method avoids harsh conditions and improves yields.
Pyridine-Carbonitrile Coupling
The final step involves linking the piperazinylpyrimidine to the pyridine-carbonitrile moiety.
SNAr with 2-Fluoropyridine-4-carbonitrile
2-Fluoropyridine-4-carbonitrile reacts with 4-(piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine in DMF at 120°C, using cesium carbonate (Cs₂CO₃) as a base. Microwave irradiation (150°C, 30 min) accelerates the reaction.
Table 3: Pyridine Coupling Optimization
| Leaving Group | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Fluorine | DMF | Cs₂CO₃ | 120 | 72 |
| Chlorine | DMF | K₂CO₃ | 100 | 65 |
Palladium-Mediated Cross-Coupling
Alternative methods use Suzuki-Miyaura coupling between a boronic ester-functionalized pyridine and a halogenated piperazinylpyrimidine. For example, 2-bromopyridine-4-carbonitrile couples with 4-(piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine-3-boronic ester using Pd(PPh₃)₄ in THF/H₂O.
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water). Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm purity (>98%).
Key Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.2 Hz, 1H, pyridine-H), 7.85 (s, 1H, pyridine-H), 4.10–3.90 (m, 8H, piperazine-H), 2.55 (s, 6H, CH₃), 2.30 (s, 3H, CH₃).
Challenges and Optimization
-
Regioselectivity: Competing reactions at pyrimidine C-2 and C-4 positions necessitate careful control of stoichiometry.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but may decompose sensitive intermediates.
-
Catalyst Loading: Pd-based systems require precise ligand-to-metal ratios to prevent side product formation .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical agent due to its unique structure and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The fluorinated pyrimidine moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with two analogs: Letermovir (an FDA-approved cytomegalovirus prophylaxis agent) and 2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (a structurally related research compound).
Key Observations:
- Molecular Weight : The target compound is significantly lighter than Letermovir (324.36 vs. 572.55 g/mol), which may improve bioavailability .
Pharmacological and Functional Insights
Letermovir (C₂₉H₂₈F₄N₄O₄):
- Application : Approved for cytomegalovirus (CMV) prophylaxis in transplant recipients.
- Mechanism: Inhibits viral terminase complex.
2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-...-carbonitrile (C₂₂H₂₇N₇O₂):
- Structural Features: The morpholine and pyrano-pyridine groups increase hydrogen-bonding capacity, which could enhance binding to kinase targets. However, the target compound’s fluorine atom may offer superior metabolic stability .
Computational and Experimental Studies
- Structural Analysis : Tools like the CCP4 suite (used for X-ray crystallography) could resolve the target compound’s binding mode, analogous to studies on Letermovir .
Biological Activity
The compound 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a novel pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a pyridine ring, a piperazine moiety, and a fluorinated pyrimidine substituent. Its molecular formula is with a molecular weight of approximately 284.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇FN₄ |
| Molecular Weight | 284.33 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. Key steps include:
- Formation of the Piperazine Ring : The piperazine is synthesized through cyclization reactions involving appropriate amines.
- Substitution Reactions : The introduction of the fluorinated pyrimidine moiety is achieved via nucleophilic substitution methods.
- Carbonitrile Group Addition : The final step involves the introduction of the carbonitrile group through appropriate coupling reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in cancer treatment and neuropharmacology. Below are detailed findings from various studies:
Antitumor Activity
A study evaluating the antitumor properties of similar compounds found that derivatives with fluorinated pyrimidines showed enhanced cytotoxicity against various cancer cell lines, including HeLa and sarcoma 180 cells. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| In vitro cytotoxicity | HeLa | 20 | Significant reduction in cell viability (75%) |
| In vivo efficacy | Sarcoma 180 | 15 | Tumor inhibition rate of 66% |
The mechanism by which this compound exerts its effects involves:
- Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased markers of apoptosis in tumor cells.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Case Study 1 : A patient with advanced cervical cancer showed significant tumor regression after treatment with a derivative containing the piperazine-pyrimidine structure.
- Case Study 2 : In a preclinical model, administration of the compound resulted in reduced tumor size and prolonged survival compared to controls.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves sequential coupling of pyrimidine and piperazine moieties, followed by functionalization of the pyridine ring. A general approach includes:
Nucleophilic substitution to attach the piperazine group to the pyrimidine core.
Suzuki-Miyaura coupling or Buchwald-Hartwig amination for pyridine-carbonitrile introduction.
Fluorination and methylation steps for substituent addition.
Optimization Strategies:
- Use Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity) and interactions. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters .
- In-line analytics (e.g., HPLC, NMR reaction monitoring) ensure real-time tracking of intermediates and byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
